2-(4-Methylmorpholin-2-yl)ethanol
Description
Significance of Morpholine (B109124) Derivatives in Contemporary Organic Chemistry
Morpholine derivatives are recognized as "privileged structures" in medicinal chemistry, meaning they are molecular frameworks that can provide useful ligands for more than one type of receptor or enzyme target. nih.govresearchgate.net Their presence is noted in numerous approved drugs and experimental therapeutic agents. nih.gov The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, enhancing properties like solubility and metabolic stability. nih.govacs.org
The biological activities associated with morpholine-containing compounds are vast and varied, including applications as anticancer, antibacterial, anti-inflammatory, and antifungal agents. ijprems.come3s-conferences.org For instance, the antibiotic linezolid (B1675486) and the anticancer agent gefitinib (B1684475) feature the morpholine scaffold as a key structural component. rsc.org Beyond medicine, morpholine derivatives are used in the synthesis of agrochemicals, as corrosion inhibitors, and as catalysts in organic reactions. rsc.orgtandfonline.com
Positional Isomerism and Substituent Effects in Morpholine Scaffolds
The functionality and utility of a morpholine derivative are heavily influenced by the placement and nature of its substituents, a concept known as positional isomerism. The morpholine ring can be substituted at the nitrogen atom (N-4) or at any of the carbon atoms (C-2, C-3, C-5, C-6). The compound of focus, 2-(4-Methylmorpholin-2-yl)ethanol, features substituents at both the N-4 and C-2 positions.
The synthesis of substituted morpholines, particularly with specific stereochemistry, is a significant area of research. The creation of 2-substituted chiral morpholines is considered challenging due to the stereocenter's proximity to the ring's oxygen atom and the generally electron-rich nature of the precursor molecules, which can lead to low reactivity. rsc.orgnih.gov Recent advancements have focused on methods like asymmetric hydrogenation of dehydromorpholines to produce these chiral building blocks with high enantioselectivity. rsc.orgnih.govresearchgate.netrsc.org This is crucial as the biological activity of chiral molecules often resides in only one of its enantiomers.
The synthesis of disubstituted morpholines, such as cis- and trans-2,5-disubstituted derivatives, has also been a subject of intensive study. Stereoselective methods, often employing palladium-catalyzed reactions, have been developed to control the spatial arrangement of the substituents, which is critical for the molecule's interaction with biological targets. nih.govrsc.orgacs.org
In this compound, the substituents impart specific characteristics:
N-Methyl Group: The methyl group at the N-4 position converts the secondary amine of the parent morpholine ring into a tertiary amine. This modification increases the steric hindrance around the nitrogen and affects its basicity and nucleophilicity. N-substituted morpholines are integral to many bioactive molecules. mdpi.com
Research Trajectories for this compound and Related Derivatives
While direct and extensive research on this compound is not widely published, its structure suggests several logical and promising research trajectories based on the well-established chemistry of its constituent parts.
A primary avenue of research would involve the stereoselective synthesis of this compound. Developing methods to produce the (R)- and (S)-enantiomers in high purity would be the first step toward understanding how chirality influences its physical properties and biological activity. This aligns with the broader trend in organic chemistry focusing on the asymmetric synthesis of complex molecules. nih.govsemanticscholar.org
Furthermore, this compound represents a valuable chiral building block. The primary alcohol of the hydroxyethyl (B10761427) group is a prime site for further chemical elaboration. It could be oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages to build larger, more complex molecules. These new derivatives could then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the morpholine scaffold. nih.gove3s-conferences.org The tertiary amine provides a basic center which is often a key feature in pharmacologically active compounds for interaction with acidic residues in biological targets or for improving solubility.
Future research would likely focus on incorporating this specific scaffold into libraries of compounds for high-throughput screening against various drug targets. The unique combination of a chiral 2-substituted morpholine with an N-methyl group offers a distinct three-dimensional architecture that may provide novel interactions with enzyme active sites or receptors. acs.org
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959238-42-7 | researchgate.net |
| Molecular Formula | C₇H₁₅NO₂ | researchgate.net |
| Molecular Weight | 145.20 g/mol | researchgate.net |
| Physical Form | Solid | researchgate.net |
| InChI Key | KMNCMJBGDUZKRM-UHFFFAOYSA-N | researchgate.net |
| SMILES | CN1CC(OCC1)CCO | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylmorpholin-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-8-3-5-10-7(6-8)2-4-9/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNCMJBGDUZKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612160 | |
| Record name | 2-(4-Methylmorpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-42-7 | |
| Record name | 2-(4-Methylmorpholin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 959238-42-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 4 Methylmorpholin 2 Yl Ethanol and Functionalized Morpholine Analogues
Strategies for Constructing the 1,4-Oxazine Ring System
The construction of the 1,4-oxazine ring, the core of morpholine (B109124) and its derivatives, is a key focus in synthetic organic chemistry. Strategies generally involve the formation of key carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, either through the cyclization of a pre-formed linear substrate or the convergence of multiple components.
Intramolecular Cyclization Approaches
Intramolecular cyclization is a common and powerful strategy for forming the morpholine ring. These methods typically start with an acyclic precursor that already contains the necessary atoms and functional groups, which then undergoes a ring-closing reaction to form the heterocyclic system.
The conversion of 1,2-amino alcohols into morpholines is a conceptually straightforward and frequently employed method. chemrxiv.org This transformation involves an annulation reaction where the amino alcohol is treated with a reagent that provides the remaining two carbon atoms of the ring.
One modern approach utilizes ethylene sulfate as an inexpensive and efficient reagent for this conversion. The reaction proceeds in a one or two-step, redox-neutral manner. A key aspect of this methodology is the ability to achieve selective N-monoalkylation of the primary amine in the 1,2-amino alcohol, which is often a challenge. chemrxiv.orgacs.org The reaction between the amine and ethylene sulfate is a simple SN2 reaction, and the selectivity depends on the structure of the amino alcohol and the properties of the ethylene sulfate. chemrxiv.org This method is notable for its environmental and safety benefits over traditional multi-step protocols that use reagents like chloroacetyl chloride followed by reduction. chemrxiv.org
| Starting Material | Reagents | Key Features | Yield |
| 1,2-Amino Alcohols | Ethylene sulfate, tBuOK | One or two-step, redox-neutral, selective N-monoalkylation | Good to high yields chemrxiv.org |
| Aminoalkyne Substrates | Ru catalyst with (S,S)-Ts-DPEN ligand | Tandem hydroamination and asymmetric transfer hydrogenation | High enantioselectivity organic-chemistry.org |
Another strategy involves a tandem sequence of hydroamination and asymmetric transfer hydrogenation. This allows for the efficient and practical enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. The success of this method relies on a ruthenium catalyst, where hydrogen-bonding interactions between the substrate's oxygen and the catalyst's ligand are crucial for achieving high enantiomeric excess. organic-chemistry.org
Reductive etherification provides a pathway to form the C-O bond necessary for the morpholine ring. This reaction typically involves the condensation of a carbonyl group and an alcohol, followed by reduction of an intermediate hemiacetal or oxocarbenium ion. organic-chemistry.orgcsic.es While reductive aminations are well-established, reductive etherifications have been less developed but are gaining traction. bohrium.com
Recent advances have introduced organocatalytic methods for reductive etherification. One such system uses a thiourea organocatalyst in combination with HCl and a silane reductant like 1,1,3,3-tetramethyldisiloxane (TMDS). organic-chemistry.orgbohrium.com This approach facilitates the condensation of alcohols with aldehydes or ketones to form ethers, avoiding the common side reaction of carbonyl homocoupling. organic-chemistry.org For the synthesis of morpholines, an intramolecular version of this reaction can be envisioned, starting from a suitable amino alcohol derivative containing a carbonyl group. The catalytic system is tolerant of various functional groups and can be applied to challenging substrate combinations. bohrium.com
Iron(III) chloride has also been shown to catalyze the reductive etherification of carbonyl compounds using triethylsilane and alkoxytrimethylsilane. This method allows for the formation of various alkyl ethers under mild conditions. organic-chemistry.org
| Catalyst System | Reductant | Substrates | Key Features |
| Thiourea, HCl | 1,1,3,3-tetramethyldisiloxane (TMDS) | Alcohols, Aldehydes/Ketones | Organocatalytic, avoids homocoupling organic-chemistry.orgbohrium.com |
| Iron(III) chloride | Triethylsilane | Carbonyl compounds, Alkoxytrimethylsilanes | Mild reaction conditions organic-chemistry.org |
| Cationic Ru-H complex | H₂ | Aldehydes/Ketones, Alcohols | Uses water as solvent, highly chemoselective organic-chemistry.org |
Aziridines, strained three-membered nitrogen-containing heterocycles, are valuable building blocks for synthesizing more complex nitrogenous compounds, including morpholines. mdpi.comresearchgate.net The strategy involves the nucleophilic ring-opening of an aziridine followed by an intramolecular cyclization to form the six-membered morpholine ring.
A highly regio- and stereoselective method involves the SN2-type ring-opening of activated aziridines with haloalcohols in the presence of a Lewis acid, such as Cu(OTf)₂. The resulting haloalkoxy amine intermediate then undergoes a base-mediated intramolecular ring closure to furnish the morpholine derivative. nih.govacs.org This protocol allows for the synthesis of a variety of nonracemic substituted morpholines in high yield and with excellent enantioselectivity. acs.org
| Starting Materials | Catalyst/Reagents | Key Steps | Product Features |
| Aziridines, Propargyl alcohols | Gold(I) catalyst | Tandem nucleophilic ring-opening, 6-exo-dig cyclization, isomerization | Unsaturated morpholines, high yields mdpi.comrsc.org |
| Activated Aziridines, Haloalcohols | Lewis acid (e.g., Cu(OTf)₂), Base (e.g., KOH) | SN2-type ring-opening, intramolecular cyclization | High yield and enantioselectivity nih.govacs.org |
Another elegant approach utilizes a gold(I) catalyst to construct morpholine derivatives from readily available aziridines and propargyl alcohols. This method proceeds through a tandem sequence involving nucleophilic ring-opening of the aziridine, a 6-exo-dig cyclization, and a double-bond isomerization, all facilitated by a single gold catalyst under mild conditions. mdpi.comrsc.org The resulting unsaturated morpholine products can be subsequently hydrogenated to yield the saturated target compounds with good diastereoselectivity. rsc.org
Palladium-catalyzed reactions are powerful tools for constructing C-N and C-C bonds. Intramolecular carboamination reactions, in particular, can be used to synthesize nitrogen heterocycles. nih.govnih.gov The mechanism is believed to involve the intramolecular insertion of an alkene into a palladium-nitrogen bond. nih.gov
This strategy has been successfully applied to the stereoselective synthesis of 2,5-disubstituted and 2,3,5-trisubstituted morpholines. The key step is a palladium-catalyzed hydroamination reaction. The synthesis begins with carbamate-protected aziridines, which are selectively attacked at the more substituted position by an unsaturated alcohol nucleophile in the presence of a Lewis acid catalyst. The resulting aminoalkene then undergoes a palladium-catalyzed hydroamination to give the desired morpholine as a single diastereomer in excellent yield. rsc.org This method provides a convergent route to complex morpholine structures. nih.gov
Intermolecular C-C and C-N Bond Forming Reactions
Intermolecular reactions involve the assembly of the morpholine ring from two or more separate components. These methods can be highly convergent, allowing for the rapid construction of molecular complexity.
One such approach is a copper-promoted alkene oxyamination reaction. This method achieves the simultaneous addition of an alcohol and an amine across an alkene. The alcohol addition is intramolecular, while the coupling with the amine occurs intermolecularly. This process yields 2-aminomethyl functionalized morpholines in good to excellent yields and with high diastereoselectivity. nih.gov
Another strategy for forming the 1,4-oxazine ring involves an intramolecular Wittig reaction. This one-pot condensation reaction occurs between phosphine derivatives and electron-deficient acetylenic esters in the presence of nitrosonaphthols. The reaction proceeds through the formation of a vinylphosphonium salt which then cyclizes to produce 1,4-oxazine derivatives in good yields under mild, neutral conditions. arkat-usa.org
| Reaction Type | Key Reagents/Catalysts | Starting Materials | Key Features |
| Alkene Oxyamination | Copper(II) 2-ethylhexanoate | Alkenols, Amines | Intramolecular alcohol addition, intermolecular amine coupling nih.gov |
| Intramolecular Wittig Reaction | Phosphine derivatives | Acetylenic esters, Nitrosonaphthols | One-pot, mild and neutral conditions arkat-usa.org |
| I₂–K₂CO₃ Promoted Cyclization | I₂, K₂CO₃ | 2-aminophenols, α-haloketones (implied) | In situ imine formation, intramolecular ring transformation researchgate.net |
For the synthesis of related benz mdpi.comresearchgate.netoxazines, an efficient one-pot synthesis utilizes an I₂–K₂CO₃ combination as a catalyst system. This method proceeds via rapid C-N and C-O bond formation, involving an in situ imine formation followed by intramolecular ring transformation cascades. The reaction is operationally simple, occurs at ambient temperature, and provides high yields of the desired products. researchgate.net
One-Pot Multicomponent Reactions for Morpholine Synthesis
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like morpholine analogues from simple starting materials in a single synthetic operation. These reactions are advantageous as they can reduce the number of purification steps, save time, and minimize waste.
A notable example is the Ugi multicomponent reaction, which has been adapted for the synthesis of morpholine derivatives. acs.org In one approach, an α-hydroxy oxo-component is reacted with an isocyanide, trimethylsilyl azide, and a 2-hydroxyethylamine derivative to form a Ugi-tetrazole adduct. This intermediate can then undergo intramolecular cyclization under basic conditions to yield the desired morpholine. acs.org The use of an α-hydroxy oxo-component has been shown to be higher yielding than an α-halo oxo-component in this sequence. acs.org
Another innovative one-pot MCR involves a catalyst- and base-free four-component reaction of a glycosyl amino alcohol, chloroacetone, an acid, and an isocyanide to construct substituted morpholine glycoconjugates. researchgate.net This method is notable for its simplicity and the direct formation of the cyclized morpholine structure. researchgate.net
The following table summarizes representative one-pot multicomponent reactions for the synthesis of morpholine derivatives.
| Reaction Type | Reactants | Key Features |
| Ugi-Cyclization | Amine, Aldehyde/Ketone, Isocyanide, NaN3 | A one-pot procedure where the Ugi reaction is followed by an intramolecular SN2 cyclization. acs.org |
| Four-Component Reaction | Glycosyl amino alcohol, Chloroacetone, Acid, Isocyanide | Catalyst- and base-free synthesis of morpholine glycoconjugates. researchgate.net |
| Morpholine-Promoted Three-Component Reaction | N-alkylpiperidinone, Indane-1,3-dione, 2-arylideneindane-1,3-dione | Proceeds via a domino Knoevenagel condensation, Michael addition, and aldol (B89426) condensation. rsc.org |
Regioselective and Stereoselective Synthesis of 2-Substituted Morpholines
The biological activity of morpholine-containing compounds is often dictated by the nature and stereochemistry of substituents on the morpholine ring. Consequently, the development of regioselective and stereoselective methods for the synthesis of 2-substituted morpholines is of paramount importance.
The use of chiral auxiliaries and catalysts is a powerful strategy for controlling the stereochemical outcome of reactions. In the context of morpholine synthesis, these approaches have been successfully employed to generate enantiomerically enriched products.
Asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst with a large bite angle has been shown to produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.orgsemanticscholar.orgresearchgate.net This method is versatile and tolerates a range of substituents. researchgate.net
Organocatalysis has also emerged as a valuable tool. For instance, cinchona alkaloid-derived phthalazine has been used as a catalyst in an asymmetric halocyclization reaction to produce chlorinated 2,2-disubstituted morpholines with a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org Chiral phosphoric acid has been utilized to promote the reaction of aryl/alkylglyoxals with 2-(arylamino)ethan-1-ols, leading to C3-substituted morpholin-2-ones with high enantioselectivity through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift. nih.govacs.org
The table below highlights some chiral catalysts and their applications in the stereocontrolled synthesis of morpholines.
| Catalyst System | Reaction Type | Outcome |
| Bisphosphine-Rhodium Complex | Asymmetric Hydrogenation | 2-substituted chiral morpholines with up to 99% ee. rsc.orgsemanticscholar.orgresearchgate.net |
| Cinchona Alkaloid-Derived Phthalazine | Asymmetric Halocyclization | Chlorinated 2,2-disubstituted morpholines with a quaternary stereocenter. rsc.org |
| Chiral Phosphoric Acid | Domino [4+2] Heteroannulation/1,2-Shift | C3-substituted morpholin-2-ones in high enantioselectivity. nih.govacs.org |
Diastereoselective synthesis provides control over the relative stereochemistry of multiple stereocenters within a molecule. Several effective diastereoselective methods have been developed for the synthesis of substituted morpholines.
A photocatalytic, diastereoselective annulation strategy has been reported for the synthesis of morpholines from readily available starting materials. nih.govacs.org This method employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to achieve high yields and stereoselectivity, providing access to diverse substitution patterns, including challenging tri- and tetra-substituted morpholines. nih.govacs.org
Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is another powerful atom-economic pathway for the diastereoselective synthesis of highly substituted morpholines. rsc.org This strategy allows for the formation of various N-protected 2,5- and 2,6-disubstituted, as well as 2,3,5- and 2,5,6-trisubstituted morpholines with high to excellent yields and diastereoselectivities. rsc.org
Furthermore, a four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols has been described. The key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, which generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov
The following table summarizes some diastereoselective approaches to substituted morpholines.
| Method | Key Transformation | Stereochemical Outcome |
| Photocatalytic Annulation | Visible-light-mediated cyclization | High diastereoselectivity for tri- and tetra-substituted morpholines. nih.govacs.org |
| Rhodium-Catalyzed Cyclization | Intramolecular cyclization of nitrogen-tethered allenols | High diastereoselectivity for various substituted morpholines. rsc.org |
| Palladium-Catalyzed Carboamination | Cyclization of a substituted ethanolamine with an aryl/alkenyl bromide | Formation of cis-3,5-disubstituted morpholines as single stereoisomers. nih.gov |
Introduction and Modification of the N-Methyl Substituent on the Morpholine Ring
The N-methyl group in 2-(4-Methylmorpholin-2-yl)ethanol is a key structural feature. Various methodologies exist for the introduction and modification of N-alkyl substituents on the morpholine ring.
The N-alkylation of amines with alcohols is considered a green synthetic method due to the low toxicity of alcohols and the formation of water as the primary byproduct. nih.gov The N-alkylation of morpholine with alcohols has been investigated in a gas–solid phase reaction in a fixed-bed reactor over a CuO–NiO/γ–Al2O3 catalyst. researchgate.netresearchgate.net This system has shown high catalytic activity for the N-methylation of morpholine with methanol, achieving a 95.3% conversion with a 93.8% selectivity for N-methylmorpholine under optimal conditions. researchgate.net The catalytic system is also applicable to other low-carbon primary alcohols. researchgate.net
Ruthenium and Iridium-based N-heterocyclic carbene (NHC) complexes have also been employed as catalysts for the N-alkylation of amines with alcohols. nih.gov These catalysts are effective for the atom-economic synthesis of pharmaceutically important molecules. nih.gov
The proposed mechanism for N-alkylation with primary alcohols involves the initial oxidation of the alcohol to an aldehyde by the metal catalyst. The aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial oxidation step to yield the N-alkylated amine. nih.gov
Besides the use of methanol, other methylating agents can be employed for the N-methylation of morpholine. Dimethyl carbonate (DMC) is considered a green chemical reagent and an effective methylating agent that can replace more hazardous reagents like methyl halides and dimethyl sulfate. asianpubs.org The N-methylation of morpholine with dimethyl carbonate can be carried out in an autoclave, and the reaction is influenced by the molar ratio of the reactants and the reaction temperature. asianpubs.org The mechanism is proposed to involve the nucleophilic attack of the nitrogen atom of morpholine on the methoxy carbon atom of dimethyl carbonate. asianpubs.org
Another approach involves the use of methanol as a sustainable C1 source in the presence of a ruthenium catalyst. This method can be tuned to selectively produce either N-formylated or N-methylated products. acs.org The reaction proceeds through the initial oxidation of methanol to formaldehyde, which then reacts with the amine to form a hemiaminal intermediate. This intermediate can then be either dehydrogenated to the formamide or dehydrated and subsequently hydrogenated to the N-methyl amine. acs.org
The table below outlines different methylation strategies for morpholine.
| Methylating Agent | Catalyst | Key Features |
| Methanol | CuO–NiO/γ–Al2O3 | Gas–solid phase reaction with high conversion and selectivity. researchgate.net |
| Dimethyl Carbonate | None (Autoclave) | Green methylating agent; reaction conditions influence yield. asianpubs.org |
| Methanol | Ruthenium(III) | Can be controlled to yield N-methylated or N-formylated products. acs.org |
Functionalization at the C-2 Ethanol Moiety
The C-2 ethanol moiety of this compound presents a primary alcohol that serves as a versatile handle for a wide array of chemical modifications. The reactivity of this hydroxyl group allows for its transformation into various other functional groups, enabling the synthesis of a diverse library of analogues. Furthermore, the two-carbon chain can be extended or functionalized to explore structure-activity relationships in medicinal chemistry or to attach linkers for other applications. Methodologies for modifying this side chain can be broadly categorized into transformations of the hydroxyl group itself and strategies for elongating or diversifying the ethyl chain.
The primary hydroxyl group of the ethanol side chain is amenable to numerous well-established transformations. These reactions typically involve converting the alcohol into a different functional group or activating it for subsequent nucleophilic substitution.
One common strategy is to convert the hydroxyl moiety into a more effective leaving group, such as a tosylate or halide, to facilitate nucleophilic substitution reactions. Standard conditions for halogenation can involve reagents like phosphorous halides, though these can be harsh. Milder methods are often preferred for complex molecules.
A cornerstone of hydroxyl group transformation is etherification. The Williamson ether synthesis is a widely used and robust method for forming ethers from an alcohol. wikipedia.orgtcichemicals.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a leaving group from an organohalide or a similar electrophile. masterorganicchemistry.comrichmond.edu The reaction is highly versatile, allowing for the preparation of both symmetrical and asymmetrical ethers. wikipedia.org For the synthesis to be efficient, the alkylating agent should ideally be a primary alkyl halide to minimize competing elimination reactions that can occur with secondary or tertiary halides. wikipedia.orglibretexts.org The alkoxide is typically generated by treating the alcohol with a strong base, such as sodium hydride (NaH). unizin.orglibretexts.org
| Reaction | Reagents | Product | Mechanism | Notes |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide (R-X) | Ether (R-O-R') | SN2 | Works best with primary alkyl halides to avoid E2 elimination. masterorganicchemistry.comlibretexts.org |
| Tosylation | Tosyl Chloride (TsCl), Pyridine | Tosylate (R-OTs) | Nucleophilic Acyl Substitution | Converts the hydroxyl into a good leaving group for subsequent reactions. wikipedia.org |
| Halogenation | e.g., PBr3, SOCl2 | Alkyl Halide (R-Br, R-Cl) | Nucleophilic Substitution | Replaces the hydroxyl group with a halogen. |
Building upon the foundational transformations of the hydroxyl group, the C-2 side chain can be extended and diversified. This allows for the introduction of longer carbon chains, branched alkyl groups, or other functional moieties, significantly expanding the chemical space accessible from the parent compound.
Chain Elongation via Ether Linkages
The Williamson ether synthesis is a direct method for chain elongation and diversification. wikipedia.org By reacting the alkoxide of this compound with various primary alkyl halides of different lengths and complexities, a library of ether analogues can be synthesized. This approach extends the chain by introducing an ether oxygen followed by the carbon chain of the alkyl halide.
| Starting Alcohol | Alkyl Halide (R-X) | Product Structure (Side Chain) |
| ...-CH2CH2-OH | CH3CH2-Br (Bromoethane) | ...-CH2CH2-O-CH2CH3 |
| ...-CH2CH2-OH | CH3(CH2)3-Br (1-Bromobutane) | ...-CH2CH2-O-(CH2)3CH3 |
| ...-CH2CH2-OH | C6H5CH2-Cl (Benzyl chloride) | ...-CH2CH2-O-CH2C6H5 |
Chain Elongation via Carbon-Carbon Bond Formation
A more direct method for extending the carbon skeleton involves a two-step sequence: oxidation of the primary alcohol followed by the addition of a carbon-based nucleophile.
First, the primary alcohol of the ethanol moiety is oxidized to the corresponding aldehyde, 2-(4-Methylmorpholin-2-yl)acetaldehyde. This transformation can be achieved using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), or through Swern or Dess-Martin periodinane oxidations, which are known to stop at the aldehyde stage without over-oxidation to the carboxylic acid. masterorganicchemistry.com
The resulting aldehyde is an electrophile that can react with organometallic reagents, such as Grignard reagents (R-MgBr), to form a new carbon-carbon bond. masterorganicchemistry.comqbreader.org This reaction produces a new secondary alcohol with an elongated and diversified side chain. The nature of the 'R' group from the Grignard reagent determines the structure of the final product. This sequence allows for the introduction of methyl, ethyl, propyl, vinyl, or aryl groups, among others, directly onto the carbon adjacent to the morpholine ring. youtube.com
| Intermediate Aldehyde | Grignard Reagent (R-MgX) | Final Product Structure (Side Chain) |
| ...-CH2-CHO | CH3-MgBr (Methylmagnesium bromide) | ...-CH2-CH(OH)-CH3 |
| ...-CH2-CHO | CH3CH2-MgBr (Ethylmagnesium bromide) | ...-CH2-CH(OH)-CH2CH3 |
| ...-CH2-CHO | C6H5-MgBr (Phenylmagnesium bromide) | ...-CH2-CH(OH)-C6H5 |
Advanced Spectroscopic and Spectrometric Characterization for Structural Elucidation of Morpholine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and stereochemistry of 2-(4-Methylmorpholin-2-yl)ethanol can be determined. Studies on various N-substituted morpholines confirm that the morpholine (B109124) ring typically adopts a chair conformation at room temperature. nih.govresearchgate.net
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, with its chemical shift (δ) indicating its electronic environment and its multiplicity revealing the number of neighboring protons.
The N-methyl group (H-8) is expected to appear as a sharp singlet, being chemically shielded and having no adjacent protons. The protons of the ethanol side chain (H-1' and OH) will show characteristic signals; the methylene group (H-1') adjacent to the chiral center (C-2) would likely appear as a multiplet, while the hydroxyl proton signal can be broad and its position variable depending on solvent and concentration.
The morpholine ring protons present a more complex system due to the chair conformation and diastereotopicity. The protons on carbons adjacent to the oxygen (C-3 and C-5) are deshielded and appear at a lower field compared to those adjacent to the nitrogen (C-6). The proton at the substituted C-2 position is also expected to be a complex multiplet due to its coupling with protons on C-3 and the adjacent methylene group of the ethanol side chain.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H-2 | ~3.6 - 3.8 | Multiplet (m) | Chiral center, coupled to H-3 and H-1'. |
| H-3 (axial & equatorial) | ~3.5 - 3.9 | Multiplets (m) | Diastereotopic protons adjacent to oxygen. |
| H-5 (axial & equatorial) | ~3.5 - 3.9 | Multiplets (m) | Diastereotopic protons adjacent to oxygen. |
| H-6 (axial & equatorial) | ~2.0 - 2.8 | Multiplets (m) | Diastereotopic protons adjacent to nitrogen. |
| N-CH₃ (H-8) | ~2.3 | Singlet (s) | Characteristic shift for an N-methyl group. |
| CH₂-OH (H-1') | ~3.4 - 3.6 | Multiplet (m) | Coupled to H-2. |
| OH | Variable | Broad Singlet (br s) | Chemical shift is concentration and solvent dependent. |
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for a direct count of non-equivalent carbons. The chemical shifts are indicative of the carbon's hybridization and its bonding environment.
For this compound, seven distinct signals are expected. The carbons adjacent to the electronegative oxygen atom (C-3 and C-5) will be the most deshielded among the ring carbons and will appear at the lowest field. The carbon of the ethanol side chain attached to the hydroxyl group (C-1') will also be deshielded. The N-methyl carbon (C-8) typically appears in the 40-50 ppm range.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~65 - 70 | Chiral center, attached to oxygen and ethanol side chain. |
| C-3 | ~70 - 75 | Carbon adjacent to oxygen. |
| C-5 | ~66 - 70 | Carbon adjacent to oxygen. |
| C-6 | ~54 - 58 | Carbon adjacent to nitrogen. |
| N-CH₃ (C-8) | ~45 - 50 | N-methyl group. |
| CH₂-OH (C-1') | ~60 - 65 | Carbon of the ethanol side chain. |
| C-7 | ~54 - 58 | Carbon adjacent to nitrogen. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically over two to three bonds). For this compound, cross-peaks would be expected between H-2 and the protons on C-3, as well as between H-2 and the H-1' protons of the side chain. This would definitively link the ethanol side chain to the C-2 position of the morpholine ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals. For example, the proton signal assigned to the N-methyl group would show a cross-peak to the C-8 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. Key correlations would include the one between the N-methyl protons (H-8) and the adjacent ring carbons (C-6 and C-7), confirming the position of the methyl group on the nitrogen atom.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₇H₁₅NO₂), the nominal molecular weight is 145 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 145. The fragmentation of morpholine derivatives is often characterized by cleavage of the ring or loss of substituents. core.ac.uk A common fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, which could lead to the loss of the ethanol side chain. Another likely fragmentation is the cleavage of the morpholine ring itself, producing characteristic fragment ions. researchgate.net For instance, a prominent peak at m/z 100 could correspond to the loss of the CH₂CH₂OH group, resulting in the 4-methylmorpholin-2-yl cation. A peak at m/z 57 or 86 is also common in N-methylated morpholine structures. nist.gov
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of the molecule. For this compound, the expected exact mass can be calculated from its molecular formula, C₇H₁₅NO₂.
Calculated Exact Mass: 145.1103 g/mol
An experimental HRMS measurement confirming this value would provide unambiguous verification of the compound's elemental formula.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands:
A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. vscht.czdocbrown.info The broadening is due to intermolecular hydrogen bonding.
Absorptions in the 2800-3000 cm⁻¹ range are due to C-H stretching vibrations of the alkyl groups (both on the ring and the side chain).
A distinct band in the 1050-1150 cm⁻¹ region corresponds to the C-O stretching vibration of the primary alcohol. docbrown.info
The C-O-C stretching of the ether linkage within the morpholine ring would also appear in the fingerprint region, typically around 1115-1070 cm⁻¹.
The C-N stretching vibration of the tertiary amine is typically found in the 1020-1250 cm⁻¹ region and may overlap with other signals.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Alkyl) | 2800 - 3000 | Medium to Strong |
| C-O Stretch (Alcohol) | 1050 - 1150 | Strong |
| C-O-C Stretch (Ether) | 1070 - 1115 | Strong |
| C-N Stretch (Amine) | 1020 - 1250 | Medium to Weak |
X-ray Diffraction Crystallography for Solid-State Structure Determination
The crystallographic data obtained for a representative morpholine derivative illustrates the level of detail provided by this technique.
| Parameter | Value | Reference |
|---|---|---|
| Compound | 2-[methylthio(morpholino)methylene]malononitrile | sciencepublishinggroup.com |
| Chemical Formula | C₉H₁₁N₃OS | sciencepublishinggroup.com |
| Crystal System | Orthorhombic | sciencepublishinggroup.com |
| Space Group | Pna2₁ | sciencepublishinggroup.com |
| Morpholine Ring Conformation | Chair | sciencepublishinggroup.com |
| Key Torsional Angle (C8—N3—C2—S1) | 33.1 (3)° | sciencepublishinggroup.com |
| Dihedral Angle (Central Fragment & Morpholine Ring) | 35.26 (12)° | sciencepublishinggroup.com |
This data is fundamental for understanding intermolecular interactions within the crystal lattice, such as hydrogen bonding, which can influence the material's physical properties and biological activity. sciencepublishinggroup.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses a group of techniques that use polarized light to investigate the structure of chiral molecules. libretexts.orgwiley.com These methods are particularly valuable for determining the stereochemistry and enantiomeric purity of compounds like this compound, which contains a chiral center. The two main techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD) spectroscopy is based on the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.orgrsc.org An optically active compound will absorb the two components of polarized light to different extents, resulting in a CD spectrum. libretexts.org The intensity and sign of the CD signal are highly sensitive to the molecule's three-dimensional structure. This technique is widely used to determine the enantiomeric excess (ee) of a sample. researchgate.netutexas.edu By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined by measuring its CD signal. rsc.org
In some cases, the target molecule may not have a suitable chromophore for direct CD analysis. In such instances, a derivatization or assembly approach can be used. For example, research has shown that morpholine derivatives can be part of a dynamic-covalent assembly to induce a CD signal. nih.gov In one strategy, a morpholine compound, 4-(2-chloroethyl)morpholine hydrochloride, was used in a multicomponent assembly with a chiral analyte (like an alcohol or amine) and a metal center (e.g., Zn(II) or Fe(II)). rsc.orgnih.gov The incorporation of the chiral analyte into this complex induces a preferred helical twist, leading to a strong and measurable CD signal, often through exciton coupling between chromophores. rsc.orgnih.gov The intensity of this signal is directly proportional to the enantiomeric excess of the analyte. rsc.org
| Analyte | Sensing Assembly Components | Spectroscopic Signal | Application |
|---|---|---|---|
| Chiral Alcohols/Amines | Pyridyl Ligands, Zn(II) or Fe(II) salt, Morpholine Derivative | Exciton-Coupled Circular Dichroism (ECCD) | Determination of Enantiomeric Excess (ee) |
Optical Rotatory Dispersion (ORD) is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net An ORD curve is a plot of specific rotation versus wavelength. libretexts.org In the vicinity of a chromophore's absorption band, the ORD curve of a chiral molecule will show a characteristic peak and trough, a phenomenon known as the Cotton effect. libretexts.orgslideshare.net The sign of the Cotton effect (positive or negative) can be correlated with the absolute configuration of the chiral center(s) near the chromophore. libretexts.orgelectronicsandbooks.com While CD spectroscopy measures differential absorption at specific wavelengths, ORD reflects the differences in the refractive index for left and right circularly polarized light over a range of wavelengths. slideshare.net Both techniques provide complementary information and are powerful, non-destructive methods for the stereochemical analysis of morpholine derivatives. slideshare.net
Computational Chemistry and Molecular Modeling of 2 4 Methylmorpholin 2 Yl Ethanol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the energy and distribution of electrons within the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. youtube.comnih.gov For 2-(4-Methylmorpholin-2-yl)ethanol, DFT studies can elucidate key aspects of its reactivity and electronic properties. mdpi.comresearchgate.net Calculations typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement and then computing various electronic descriptors.
Key properties derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. The electrostatic potential (ESP) map, another output of DFT, visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of interaction. For this compound, the nitrogen atom and the oxygen of the hydroxyl group would be expected to be electron-rich centers.
Hypothetical DFT-Calculated Electronic Properties of this compound This table is illustrative of typical data obtained from DFT calculations.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; region susceptible to electrophilic attack. |
| Energy of LUMO | +1.2 eV | Indicates the energy of the lowest energy empty orbital; region susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability. A larger gap implies higher stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy, especially for describing electron correlation effects. nih.gov
For a molecule like this compound, ab initio calculations would be used to obtain highly accurate energies for different conformers and to validate the results from DFT methods. They are particularly valuable for studying systems where DFT might not perform as well, such as in the detailed analysis of weak intermolecular interactions or the precise calculation of reaction energy barriers.
Hypothetical Comparison of Ground State Energies by Different Quantum Methods This table illustrates the relative energies typically calculated by various methods.
| Method | Basis Set | Relative Energy (kcal/mol) | Computational Cost |
|---|---|---|---|
| HF | 6-31G | 0.0 (Reference) | Low |
| B3LYP (DFT) | 6-31G | -5.2 | Medium |
| MP2 | cc-pVDZ | -4.8 | High |
| CCSD(T) | cc-pVDZ | -4.9 | Very High |
Conformational Analysis and Energy Landscapes of Morpholine (B109124) Rings
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape, or conformation. The morpholine ring is not planar and, similar to cyclohexane, typically adopts a stable "chair" conformation. acs.orgresearchgate.net However, due to the presence of the oxygen and nitrogen heteroatoms and the substituents, its conformational landscape is complex.
The two main chair conformers of a substituted morpholine ring involve the substituents being in either an axial or an equatorial position. For this compound, the key substituents are the methyl group on the nitrogen (N4) and the hydroxyethyl (B10761427) group at the C2 position.
Computational analysis reveals that the chair conformation is significantly lower in energy than boat or twist-boat forms. researchgate.net The relative stability of the conformers is determined by steric and electronic effects. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). cdnsciencepub.com Recent studies on morpholine itself have shown the equatorial chair conformer to be more stable than the axial one. acs.org The presence of the N-methyl group and the C2-hydroxyethyl group will have a decisive influence on the equilibrium between these forms. The exo-anomeric effect, an electronic stabilization involving the lone pair of the oxygen atom, can also influence conformational preference. nih.gov
Hypothetical Relative Energies of this compound Conformers This table illustrates the typical energy differences between conformers.
| Conformer | Hydroxyethyl Position | Relative Energy (kcal/mol) | Predicted Population (298 K) |
|---|---|---|---|
| Chair | Equatorial | 0.0 | ~95% |
| Chair | Axial | 2.1 | ~5% |
| Twist-Boat | - | 5.8 | <0.1% |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is an invaluable tool for exploring potential chemical reactions at a molecular level. rsc.org For this compound, this could involve studying its synthesis, degradation, or metabolic pathways. For instance, a computational study could investigate the mechanism of reactions involving the hydroxyl group (e.g., esterification) or the nucleophilic nitrogen atom (e.g., quaternization). cdnsciencepub.comnih.govresearchgate.net
By mapping the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Computational methods can be used to study cascade reactions involving the ring-opening of related structures to form substituted morpholines. acs.orgnih.gov
For example, a hypothetical study on the O-acetylation of the primary alcohol in this compound using acetyl chloride would involve modeling the reactants, the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products.
Hypothetical Energetics for a Proposed Reaction Pathway (O-Acetylation) This table illustrates the kind of data generated in a reaction mechanism study.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Acetyl Chloride | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack of alcohol on carbonyl carbon | +15.5 |
| Intermediate | Tetrahedral intermediate | -2.5 |
| Transition State 2 (TS2) | Chloride leaving | +5.0 |
| Products | Ester product + HCl | -12.0 |
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanics provides a static picture of a molecule's properties, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, an MD simulation could be performed with the molecule in a solvent like water to study its solvation and dynamic conformational changes. acs.org Such simulations can reveal:
Conformational Flexibility: How the morpholine ring and its side chains flex and interconvert between different conformations over time.
Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the molecule's hydroxyl group or morpholine oxygen/nitrogen and surrounding water molecules.
Solvation Structure: How water molecules arrange themselves around the solute, forming a solvation shell.
Transport Properties: Calculation of properties like the diffusion coefficient, which describes how the molecule moves through the solvent.
Hypothetical Output Parameters from an MD Simulation in Water This table summarizes typical results from an MD simulation analysis.
| Parameter | Description | Typical Result |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of the molecule's backbone from a reference structure. | 1.5 Å (indicating stable conformation) |
| RDF (Radial Distribution Function) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Peak at 2.8 Å for water oxygen around hydroxyl hydrogen. |
| Hydrogen Bond Lifetime | Average duration of a hydrogen bond between the solute and solvent. | 2.5 picoseconds |
| Diffusion Coefficient | Rate of movement of the molecule through the solvent. | 0.5 x 10⁻⁵ cm²/s |
In Silico Prediction of Chemical Properties
In silico (computer-based) methods are widely used in drug discovery to predict the physicochemical and pharmacokinetic properties of a compound before it is synthesized. nih.govresearchgate.net These predictions, often based on Quantitative Structure-Activity Relationship (QSAR) models, help to prioritize candidates with desirable drug-like properties. numberanalytics.comnih.gov For this compound, various properties can be estimated based solely on its chemical structure. sigmaaldrich.com
These properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for a compound's viability as a therapeutic agent. researchgate.netnih.gov Predicted properties include:
Lipophilicity (logP): The octanol-water partition coefficient, which affects absorption and distribution.
Aqueous Solubility (logS): The ability of the compound to dissolve in water.
Blood-Brain Barrier (BBB) Permeability: The likelihood of the compound crossing into the central nervous system. nih.gov
Drug-likeness Scores: Composite scores based on rules like Lipinski's Rule of Five that assess if the compound has properties common to oral drugs. nih.gov
Table of Predicted Physicochemical and ADME Properties This table shows typical in silico predictions for a small molecule.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 145.20 g/mol | Within typical range for small molecule drugs. sigmaaldrich.com |
| logP (Octanol/Water) | -0.5 | Indicates the compound is hydrophilic. |
| Aqueous Solubility (logS) | -0.2 | Predicts good water solubility. |
| H-Bond Donors | 1 | Complies with Lipinski's rules. |
| H-Bond Acceptors | 3 | Complies with Lipinski's rules. |
| Blood-Brain Barrier Permeation | Low | Predicted not to readily enter the brain. |
Applications of 2 4 Methylmorpholin 2 Yl Ethanol and Analogues in Contemporary Organic Synthesis and Catalysis
Role as Versatile Synthetic Building Blocks and Intermediates
The inherent structural attributes of 2-(4-Methylmorpholin-2-yl)ethanol and its analogues make them highly valuable as starting materials and intermediates in the synthesis of more complex molecules. The combination of a chiral morpholine (B109124) core with a reactive ethanol side chain offers multiple points for chemical modification, enabling the construction of diverse molecular architectures.
Scaffold for Complex Molecule Construction
The morpholine ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. jchemrev.comresearchgate.net Consequently, this compound and its derivatives serve as excellent starting points for the synthesis of novel bioactive compounds. The core structure can be functionalized at the nitrogen atom, the ethanol side chain, and the morpholine ring itself to generate libraries of compounds for drug discovery programs. For instance, the related (4-phenylmorpholin-2-yl)methanol has been utilized as a building block in synthetic chemistry. sigmaaldrich.com
The synthesis of complex molecules often involves the strategic incorporation of key structural motifs. The chiral nature of this compound allows for its use in the stereoselective synthesis of natural products and their analogues. nih.govnih.gov While direct examples of the incorporation of the title compound into a natural product total synthesis are not prevalent in the literature, the principle of utilizing chiral building blocks of this type is well-established.
Precursor for Advanced Organic Transformations
The functional groups present in this compound—the secondary amine and the primary alcohol—can be selectively transformed to introduce a wide array of other functionalities. The alcohol can be oxidized to an aldehyde or a carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. The secondary amine can undergo N-alkylation, N-arylation, acylation, and other transformations common to secondary amines.
These transformations allow for the elaboration of the initial scaffold into more complex intermediates. For example, the related compound [2-(4-methylmorpholin-2-yl)pyrimidin-4-yl]methanol highlights how the core morpholine ethanol structure can be integrated into more complex heterocyclic systems. enaminestore.com
Utilization in Catalytic Processes
In addition to their role as stoichiometric building blocks, this compound and its analogues have found increasing application in the development of novel catalysts for a variety of organic transformations. Their ability to introduce chirality and to coordinate with metal centers makes them particularly attractive for asymmetric catalysis.
As Organocatalysts (e.g., Enamine Catalysis)
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in organic synthesis. Chiral amines are frequently employed as organocatalysts, particularly in reactions that proceed through enamine intermediates. princeton.edu While the pyrrolidine ring is a common motif in highly effective enamine catalysts, recent research has explored the potential of morpholine-based catalysts. nih.gov
Although morpholine-derived enamines are generally less nucleophilic than their pyrrolidine counterparts, appropriately substituted morpholine derivatives can act as efficient organocatalysts. nih.gov For instance, β-morpholine amino acids have been successfully used in the 1,4-addition of aldehydes to nitroolefins, a classic example of enamine catalysis. nih.gov While specific studies detailing the use of this compound itself as an organocatalyst are limited, its structural similarity to other chiral morpholine amines suggests its potential in this area.
As Chiral Ligands in Asymmetric Catalysis
The development of chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate is a central focus of asymmetric catalysis. The chiral nature of this compound makes it and its derivatives attractive candidates for use as chiral ligands for transition metal catalysts. The nitrogen and oxygen atoms of the morpholine ring, as well as the oxygen of the ethanol side chain, can act as coordination sites for metal ions.
The asymmetric hydrogenation of unsaturated compounds is a key transformation in organic synthesis, and chiral morpholines have been successfully employed in this context. For example, chiral 2-substituted morpholines have been synthesized via asymmetric hydrogenation using rhodium complexes with chiral bisphosphine ligands. nih.gov This demonstrates the utility of the chiral morpholine scaffold in achieving high levels of enantioselectivity. Chiral bidentate aminophosphine ligands have also been synthesized and utilized in asymmetric catalysis. nih.gov While direct application of this compound as a ligand is not extensively documented, its potential is evident from the success of structurally related chiral ligands in a variety of asymmetric reactions, including the Henry reaction. researchgate.netbeilstein-journals.org
Below is a table summarizing the application of chiral morpholine-type ligands in asymmetric synthesis:
| Reaction Type | Catalyst System | Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | Rh-bisphosphine complex | up to 99% | nih.gov |
| Asymmetric Henry Reaction | Cu(II)-imidazolidin-4-one complex | up to 97% | researchgate.netbeilstein-journals.org |
| Asymmetric Hydroformylation | Rh-aminophosphine complex | up to 51% | nih.gov |
As Supports for Heterogeneous Catalysts
The immobilization of homogeneous catalysts onto solid supports is a crucial strategy for improving their recyclability and facilitating their separation from the reaction mixture. This approach combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems. nih.govbohrium.comfigshare.com
While there is a vast body of literature on various materials used as catalyst supports, the specific use of this compound or its polymers as a support is not well-documented. However, the functional groups present in this molecule, particularly the hydroxyl group, could potentially be used to anchor the molecule to a solid surface or to polymerize it into a support material. The nitrogen atom could then serve as a coordination site for catalytically active metal species. The development of such supported catalysts represents a potential future application for this versatile compound.
Q & A
Q. How can computational frameworks predict thermodynamic properties like vaporization enthalpy for 2-(4-Methylmorpholin-2-yl)ethanol?
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using complementary techniques is key. For example, ambiguous NMR peaks can be clarified via 2D experiments (COSY, HSQC). Discrepancies in mass spectrometry require isotopic pattern analysis or tandem MS/MS fragmentation. Crystallographic data (via SHELXL) provides definitive structural confirmation .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The morpholine nitrogen acts as a weak base, facilitating deprotonation of the ethanol hydroxyl group under acidic conditions. This generates an alkoxide intermediate, enhancing nucleophilicity. Kinetic studies (e.g., varying pH or solvents) reveal rate-determining steps, while Density Functional Theory (DFT) simulations model transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
